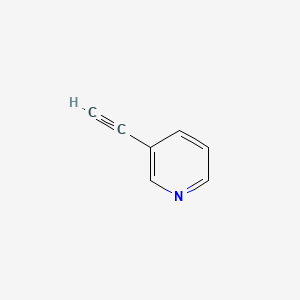

3-Ethynylpyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N/c1-2-7-4-3-5-8-6-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRPXACRDTXENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947958 | |

| Record name | 3-Ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-23-8, 121697-66-3 | |

| Record name | 3-Ethynylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Ethynylpyridine from 3-Bromopyridine: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synthesis of 3-ethynylpyridine, a critical building block in pharmaceutical and materials science, starting from 3-bromopyridine. The primary synthetic route discussed is the Sonogashira cross-coupling reaction, a highly efficient palladium-catalyzed method for forming C(sp²)-C(sp) bonds. This guide details the reaction mechanism, optimized conditions, and comprehensive experimental protocols. Quantitative data from various methodologies are summarized for comparative analysis, and key experimental workflows are visualized to ensure clarity and reproducibility for research and development applications.

Introduction

This compound is a key heterocyclic intermediate used in the synthesis of a wide range of functional molecules, including pharmaceuticals, organic materials, and natural products.[1] Its rigid, linear alkyne moiety makes it a valuable synthon for constructing complex molecular architectures. The Sonogashira coupling reaction stands as the most powerful and versatile method for its synthesis, enabling the direct coupling of a terminal alkyne with an aryl halide like 3-bromopyridine.[1]

This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2] The process is valued for its mild reaction conditions and high tolerance for various functional groups.[1][2] A common and effective strategy involves a two-step sequence:

-

Sonogashira Coupling: Reaction of 3-bromopyridine with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA). The trimethylsilyl (TMS) group serves to protect the acidic alkyne proton.

-

Deprotection: Removal of the TMS protecting group to yield the final this compound product.

This guide will provide detailed protocols and comparative data for this synthetic pathway.

The Synthetic Pathway: Sonogashira Coupling and Deprotection

The overall transformation involves the palladium-catalyzed cross-coupling of 3-bromopyridine with trimethylsilylacetylene, followed by the removal of the silyl group.

Quantitative Data Summary

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize various reported conditions for the synthesis.

Table 1: Optimized Conditions for Sonogashira Coupling of Bromopyridines

| Parameter | Condition A | Condition B | Condition C |

| Aryl Halide | 3-Bromopyridine | 2-Amino-3-bromopyridine | 3-Amino-5-bromopyridine |

| Alkyne | Trimethylsilylacetylene | Terminal Alkyne | Terminal Alkyne |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Pd(CF₃COO)₂ (2.5 mol%) | Pd(PPh₃)₄ (15 mol%) |

| Ligand | - | PPh₃ (5.0 mol%) | - |

| Co-catalyst | CuI | CuI (5.0 mol%) | CuI (30 mol%) |

| Base | Diisopropylamine | Triethylamine (Et₃N) | Triethylamine (Et₃N) |

| Solvent | Diisopropylamine | DMF | THF / Et₃N (2:1) |

| Temperature | 30°C | 100°C | Room Temperature |

| Time | 3 hours | 3 hours | 16 hours |

| Yield | 93% (deprotected) | High (not specified) | High (not specified) |

Table 2: Conditions for TMS Deprotection

| Reagent | Solvent | Temperature | Time | Notes |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | 1-2 hours | Mild and common method for base-catalyzed cleavage. |

| Tetrabutylammonium Fluoride (TBAF) | THF | Room Temperature | 1-2 hours | Effective for more hindered silanes. |

| Hydrogen Fluoride (HF) - Pyridine | Acetonitrile | 0°C to RT | Variable | Highly effective but requires careful handling. |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis. All reactions sensitive to oxygen or moisture should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in oven-dried glassware.

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from a high-yield procedure that combines the coupling and deprotection into a single streamlined process.

Materials:

-

3-Bromopyridine (49.8 g, 0.31 mol)

-

Trimethylsilylacetylene (34.2 g, 0.34 mol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5.4 g)

-

Copper(I) iodide (CuI) (1.5 g)

-

Diisopropylamine (510 mL)

-

Dichloromethane

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a 1000 mL three-necked round-bottom flask, add 3-bromopyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Purge the flask with nitrogen gas.

-

Under stirring, add diisopropylamine followed by trimethylsilylacetylene at a controlled temperature of 30°C.

-

Maintain the reaction mixture at 30°C for 3 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous MgSO₄.

-

Filter and remove the solvent under reduced pressure to yield this compound as a yellow solid. (Reported Yield: 30.3 g, 93%).

Protocol 2: Two-Step Synthesis via TMS-Protected Intermediate

This protocol details a two-step approach, involving the isolation of the silylated intermediate followed by a separate deprotection step. This method offers greater control and may be preferable for complex substrates.

Step A: Synthesis of 3-(Trimethylsilylethynyl)pyridine This procedure is based on general Sonogashira conditions.

Materials:

-

3-Bromopyridine (1.0 eq)

-

Trimethylsilylacetylene (1.1 - 1.2 eq)

-

PdCl₂(PPh₃)₂ (0.03 eq)

-

CuI (0.05 eq)

-

Triethylamine (2.0 eq)

-

Anhydrous, deoxygenated N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridine, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous DMF, followed by triethylamine. Degas the mixture by bubbling with argon for 10-15 minutes.

-

Add trimethylsilylacetylene dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 60-80°C and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(trimethylsilylethynyl)pyridine.

Step B: Deprotection of 3-(Trimethylsilylethynyl)pyridine This procedure uses a mild, base-catalyzed method.

Materials:

-

3-(Trimethylsilylethynyl)pyridine (from Step A)

-

Potassium Carbonate (K₂CO₃, excess)

-

Methanol (MeOH)

Procedure:

-

Dissolve the silylated intermediate in methanol.

-

Add an excess of potassium carbonate to the solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Once complete, filter the mixture to remove the base.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue can be further purified by column chromatography or recrystallization to yield pure this compound.

Experimental Workflow Visualization

The general workflow for the two-step Sonogashira coupling and deprotection process is outlined below.

Conclusion

The palladium-catalyzed Sonogashira coupling of 3-bromopyridine provides an efficient and robust route to this compound. By employing trimethylsilylacetylene, the reaction can proceed with high yield and selectivity. Researchers can choose between a highly efficient one-pot procedure or a more controlled two-step synthesis involving the isolation of a silylated intermediate. The selection of optimal conditions, particularly the catalyst system and base, is crucial for maximizing yield and minimizing reaction time. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this compound for applications in drug discovery and materials science.

References

A Technical Guide to 3-Ethynylpyridine: Properties, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Its rigid, linear alkyne functionality, combined with the electronic properties and hydrogen bonding capabilities of the pyridine ring, makes it a valuable synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and an exploration of its applications in drug discovery and materials science.

Physical and Chemical Properties

This compound is a colorless to light brown, low-melting solid at room temperature.[1][2][3] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅N | [4][5] |

| Molecular Weight | 103.12 g/mol | |

| Appearance | Colorless to brownish low-melting solid | |

| Melting Point | 39-40 °C | |

| Boiling Point | 170.5 ± 13.0 °C (at 760 mmHg) | |

| 83-84 °C (at 30 mmHg) | ||

| Density | 1.02 ± 0.1 g/cm³ (Predicted) | |

| Flash Point | 56.7 °C (closed cup) | |

| pKa | 3.71 ± 0.10 (Predicted) |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (969.74 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can affect solubility. | |

| Water | Moderately soluble | Pyridine, the parent heterocycle, is moderately soluble in water. | |

| Ethanol, Ether, Chloroform | Highly soluble | Based on the high solubility of the parent heterocycle, pyridine, in these organic solvents. | |

| In Vivo Formulations | ≥ 2.5 mg/mL | Soluble in various formulations for animal studies, such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline. |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data Summary

| Technique | Key Features and Peaks | Source(s) |

| ¹H NMR | Spectra available for viewing. | |

| ¹³C NMR | Spectra available for viewing. | |

| Infrared (IR) Spectroscopy | Spectra available for viewing. | |

| Mass Spectrometry (GC-MS) | Spectra available for viewing. |

Chemical Synthesis and Reactivity

This compound serves as a versatile building block in a variety of chemical transformations, primarily leveraging the reactivity of its terminal alkyne and the pyridine ring.

Synthesis of this compound

A common method for the synthesis of this compound is the Sonogashira coupling of a protected acetylene, such as trimethylsilylacetylene, with 3-bromopyridine, followed by deprotection.

References

Spectroscopic Profile of 3-Ethynylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-ethynylpyridine, a valuable building block in pharmaceutical and materials science research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex molecular design.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₅N, with a molecular weight of 103.12 g/mol .[1] Its structure consists of a pyridine ring substituted with an ethynyl group at the 3-position. This arrangement gives rise to a distinct spectroscopic signature, which is detailed in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the electronic environment of each atom.

¹H NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.73 | d | 1.8 | H-2 |

| 8.58 | dd | 4.8, 1.5 | H-6 |

| 7.82 | dt | 7.9, 1.8 | H-4 |

| 7.31 | dd | 7.9, 4.8 | H-5 |

| 3.16 | s | C≡C-H |

¹³C NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 152.8 | C-2 |

| 149.3 | C-6 |

| 138.9 | C-4 |

| 123.2 | C-5 |

| 119.9 | C-3 |

| 82.2 | C ≡C-H |

| 78.5 | C≡C -H |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the vibrational frequencies of its pyridine ring and ethynyl group.

FT-IR Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3287 | Strong | ≡C-H stretch |

| 2118 | Medium | C≡C stretch |

| 1585, 1568, 1475, 1420 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1190, 1105, 1026 | Medium | C-H in-plane bending |

| 808, 708 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.

Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 103 | 100 | [M]⁺ (Molecular Ion) |

| 102 | 45 | [M-H]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

| 76 | 60 | [C₆H₄]⁺ |

| 51 | 40 | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

For a solid sample of this compound, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty accessory or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation from any impurities. The eluting compounds enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass range of, for example, m/z 35-200.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated below.

Caption: General workflow for spectroscopic analysis.

References

The Advent and Evolution of Ethynylpyridines: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Application of Ethynylpyridine Compounds for Researchers, Scientists, and Drug Development Professionals.

Ethynylpyridines, a class of heterocyclic compounds featuring a pyridine ring directly attached to an acetylene functional group, have emerged as pivotal building blocks in a multitude of scientific disciplines. Their unique electronic properties and versatile reactivity have rendered them indispensable in the realms of medicinal chemistry, materials science, and catalysis. This technical guide provides a comprehensive overview of the discovery and history of ethynylpyridine compounds, detailing the evolution of their synthesis, their key physicochemical properties, and their expanding applications.

Discovery and Early Synthesis: A Journey Through Chemical Innovation

While the precise moment of the first synthesis of an ethynylpyridine is not definitively documented in a single seminal publication, the historical trajectory of their creation can be traced through the development of fundamental organic reactions. Early synthetic strategies were often multi-step and arduous, relying on the transformation of pre-existing pyridine derivatives.

One of the plausible early routes to ethynylpyridines involved the use of acetylpyridines (pyridyl methyl ketones) as starting materials. These compounds could be subjected to a sequence of reactions, such as those analogous to the haloform reaction, to generate a terminal alkyne. Another potential historical pathway could have involved the Hofmann degradation of amides derived from pyridylpropenoic acids.

The landscape of ethynylpyridine synthesis was revolutionized with the advent of palladium-catalyzed cross-coupling reactions. The Sonogashira coupling , discovered in 1975, provided a remarkably efficient and direct method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction quickly became the cornerstone of modern ethynylpyridine synthesis, offering high yields and broad functional group tolerance.

The general scheme for the Sonogashira coupling in the context of ethynylpyridine synthesis involves the reaction of a halopyridine with a protected or terminal acetylene source, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The subsequent deprotection of the silyl group yields the desired ethynylpyridine.

Physicochemical Properties of Ethynylpyridine Isomers

The position of the ethynyl group on the pyridine ring significantly influences the physicochemical properties of the resulting isomer. The three primary isomers are 2-ethynylpyridine, 3-ethynylpyridine, and 4-ethynylpyridine. A summary of their key properties is presented in the table below.

| Property | 2-Ethynylpyridine | This compound | 4-Ethynylpyridine |

| CAS Number | 1945-84-2[2] | 2510-23-8[3] | 2510-22-7[1] |

| Molecular Formula | C₇H₅N[2] | C₇H₅N | C₇H₅N |

| Molecular Weight | 103.12 g/mol | 103.12 g/mol | 103.12 g/mol |

| Appearance | Clear dark brown liquid | White to brown crystalline solid | White to light yellow powder |

| Melting Point | N/A | 39-40 °C | 98 °C |

| Boiling Point | 77-78 °C at 14 mmHg | 83-84 °C at 30 mmHg | 94.5 °C at 32 Torr |

| Density | 1.021 g/mL at 25 °C | ~1.0 g/cm³ | ~1.02 g/cm³ |

Experimental Protocols for Key Syntheses

Synthesis of this compound via Sonogashira Coupling and Desilylation

This two-step procedure is a common and efficient method for the preparation of this compound.

Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)pyridine

-

Reaction: 3-Bromopyridine is coupled with trimethylsilylacetylene using a palladium and copper catalyst system.

-

Procedure:

-

To a solution of 3-bromopyridine (1.0 eq) in a suitable solvent (e.g., diisopropylamine or a mixture of THF and triethylamine) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.01-0.03 eq).

-

Add trimethylsilylacetylene (1.1-1.5 eq) to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

-

Step 2: Desilylation to this compound

-

Reaction: The trimethylsilyl protecting group is removed to yield the terminal alkyne.

-

Procedure:

-

Dissolve the purified 3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

-

Add a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (1.1-2.0 eq).

-

Stir the reaction mixture at room temperature until the desilylation is complete (monitored by TLC or GC-MS).

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is separated, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield this compound.

-

Historical and Modern Applications of Ethynylpyridines

The unique structural and electronic features of ethynylpyridines have led to their widespread use in various scientific and technological fields.

Medicinal Chemistry and Drug Development

Ethynylpyridines are prominent scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active molecules. Their rigid, linear structure can act as a linker between different pharmacophores, and the pyridine ring can engage in hydrogen bonding and other interactions with biological targets.

-

Early Research: While specific early examples are not extensively documented, the general interest in pyridine-containing compounds in medicinal chemistry suggests that ethynylpyridines were likely explored as synthetic intermediates in the mid-20th century.

-

Modern Applications: A significant application of ethynylpyridines is in the development of antagonists for the metabotropic glutamate receptor 5 (mGluR5), which are being investigated for the treatment of various neurological and psychiatric disorders. For instance, 2-methyl-6-(phenylethynyl)pyridine (MPEP) and its analogs are well-known mGluR5 antagonists. Ethynylpyridines also serve as precursors for a variety of other therapeutic agents, including kinase inhibitors and antiviral compounds.

Materials Science and Polymer Chemistry

The conjugated system of ethynylpyridines makes them attractive monomers for the synthesis of functional polymers with interesting optical and electronic properties.

-

Historical Development: The exploration of ethynylpyridine-based polymers began to gain traction in the latter half of the 20th century with the growing interest in conducting and functional polymers. Early studies focused on the polymerization of ethynylpyridines to create conjugated polymer backbones.

-

Modern Applications: Ethynylpyridine units are incorporated into polymers for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The nitrogen atom in the pyridine ring can be used to tune the electronic properties of the polymer and to coordinate with metal ions, leading to the formation of metallopolymers with unique catalytic or magnetic properties. For example, poly(2-ethynylpyridine) and its derivatives have been synthesized and their properties investigated.

Catalysis and Ligand Design

The pyridine nitrogen of ethynylpyridines can act as a ligand to coordinate with metal centers, making them valuable components in the design of catalysts.

-

Historical Context: The use of pyridine-based ligands in coordination chemistry and catalysis has a long history. The introduction of the ethynyl group provided a means to extend the conjugated system of the ligand and to introduce a rigid linker.

-

Modern Applications: Ethynylpyridines are used as ligands in a variety of catalytic reactions, including cross-coupling reactions, polymerization, and oxidation reactions. The electronic properties of the catalyst can be fine-tuned by modifying the substituents on the pyridine ring or by incorporating the ethynylpyridine moiety into larger, more complex ligand architectures. For instance, 4-ethynylpyridine hydrochloride is used as a ligand for the synthesis of various metallic complexes.

Conclusion

From their challenging early syntheses to their now routine preparation via powerful cross-coupling reactions, ethynylpyridine compounds have traveled a remarkable journey to become a cornerstone of modern chemical synthesis. Their versatility as building blocks in drug discovery, their role in the creation of novel materials with tailored properties, and their utility in the design of efficient catalysts underscore their significance. As synthetic methodologies continue to evolve and our understanding of the structure-property relationships of these compounds deepens, the scope of applications for ethynylpyridines is poised to expand even further, promising new innovations across the scientific landscape.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Ethynylpyridine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a comprehensive overview based on available scientific literature and general principles of thermal analysis and decomposition of related compounds. Specific experimental data on the thermal decomposition of pure 3-ethynylpyridine is not extensively available in the public domain. The presented data and pathways should be considered illustrative and require experimental verification.

Introduction

This compound is a heterocyclic aromatic compound with a pyridine ring substituted with an ethynyl group. This unique combination of a π-deficient aromatic system and a highly reactive triple bond makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis. Understanding the thermal stability and decomposition profile of this compound is critical for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This guide provides a detailed overview of the methodologies used to assess its thermal properties and a discussion of its expected decomposition behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅N |

| Molecular Weight | 103.12 g/mol |

| Appearance | Colorless to brownish low melting solid |

| Melting Point | 39-40 °C |

| Boiling Point | 83-84 °C at 30 mmHg |

| Flash Point | 56.67 °C (closed cup) |

| CAS Number | 2510-23-8 |

Thermal Stability Analysis: Data and Methodologies

The thermal stability of a compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific TGA and DSC data for pure this compound are not readily found in the cited literature, studies on its coordination polymers and derivatives provide insight into its thermal behavior and the experimental conditions used for such analyses.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of decomposition events, and the mass of residual char.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

3.3. Expected Thermal Decomposition Profile

Based on studies of coordination polymers containing this compound[1], it is anticipated that the compound exhibits significant thermal stability. The decomposition of these polymers, which includes the this compound ligand, begins at approximately 360 °C[1]. The decomposition of poly(this compound) would also provide insights into the stability of the polymerized form of the molecule. A hypothetical TGA and DSC thermogram for this compound is presented in Table 2, illustrating the type of data that would be obtained from such analyses.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Parameter | Hypothetical Value | Technique |

| Onset of Decomposition (T_onset) | 350 - 400 °C | TGA |

| Temperature of Max. Decomposition Rate | 420 - 450 °C | TGA/DTG |

| Residual Mass at 800 °C (Nitrogen) | 20 - 30% | TGA |

| Decomposition Enthalpy (ΔH_d) | -150 to -250 J/g | DSC |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and reliable data on the thermal stability and decomposition of this compound. The following sections describe the standard methodologies for TGA, DSC, and Py-GC-MS analysis.

4.1. Thermogravimetric Analysis (TGA) Protocol

A typical TGA experiment to evaluate the thermal stability of this compound would be conducted as follows, based on methodologies used for related compounds[1][2]:

-

Instrument: A calibrated thermogravimetric analyzer (e.g., Shimadzu TGA-50, TA Instruments Q500).

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature of 800-1000 °C at a constant heating rate, typically 10 °C/min.

-

Data Analysis: The resulting data of mass loss versus temperature is plotted. The onset of decomposition is determined from the initial point of significant mass loss. The derivative of the TGA curve (DTG) is used to identify the temperatures of the maximum rates of decomposition.

4.2. Differential Scanning Calorimetry (DSC) Protocol

A DSC experiment to identify and quantify the thermal events of this compound would be performed as follows[2]:

-

Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000).

-

Sample Preparation: A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a typical flow rate of 50 mL/min.

-

Heating Program: The sample and reference are heated from ambient temperature to a temperature beyond the final decomposition event at a constant heating rate, typically 10-20 °C/min.

-

Data Analysis: The heat flow as a function of temperature is plotted. Endothermic and exothermic peaks are identified and integrated to determine the enthalpy changes associated with thermal events like melting and decomposition.

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

To identify the decomposition products of this compound, Py-GC-MS is the method of choice. This technique involves the thermal fragmentation of the sample followed by the separation and identification of the resulting volatile products.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A small amount of this compound (in the microgram range) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere (helium).

-

Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A temperature-programmed oven is used to elute the compounds.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries.

Visualizations

5.1. Experimental Workflow

The logical flow of experiments to characterize the thermal stability and decomposition of this compound is depicted in the following diagram.

5.2. Proposed Decomposition Pathway

The thermal decomposition of this compound is expected to be a complex process involving multiple reaction pathways. Given the presence of the pyridine ring and the ethynyl group, decomposition could be initiated by either ring opening or reactions involving the triple bond. A plausible, though hypothetical, decomposition pathway is illustrated below. This pathway suggests initial polymerization or oligomerization via the reactive ethynyl groups, followed by fragmentation of the pyridine ring at higher temperatures.

Conclusion

While specific, detailed studies on the thermal decomposition of pure this compound are limited, analysis of related compounds and established analytical techniques provide a strong framework for understanding its thermal behavior. The compound is expected to possess good thermal stability, with decomposition likely commencing above 350 °C. The primary decomposition pathway is hypothesized to involve polymerization of the ethynyl groups at lower temperatures, followed by fragmentation of the pyridine ring at higher temperatures, leading to the formation of volatile gases and a stable carbonaceous residue. For researchers and professionals working with this compound, it is imperative to conduct thorough thermal analysis using the protocols outlined in this guide to ensure its safe and effective use in their applications.

References

The Versatility of 3-Ethynylpyridine: A Precursor for Novel Heterocycles in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpyridine has emerged as a highly versatile and valuable building block in the synthesis of novel heterocyclic compounds, garnering significant attention within the fields of medicinal chemistry and drug discovery. Its terminal alkyne functionality, coupled with the inherent properties of the pyridine ring, provides a gateway to a diverse array of complex molecular architectures. This technical guide explores the utility of this compound as a precursor for the synthesis of various biologically active heterocycles through key chemical transformations, including Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), multicomponent reactions, and other cycloaddition processes. Detailed experimental protocols, quantitative data, and visualizations of reaction workflows and relevant biological pathways are provided to serve as a comprehensive resource for researchers in the development of new therapeutic agents.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among these, nitrogen-containing heterocycles are of particular importance due to their prevalence in natural products and their ability to interact with biological targets. The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a prominent feature in numerous FDA-approved drugs. The incorporation of a reactive handle, such as an ethynyl group, onto the pyridine ring dramatically expands its synthetic utility.

This compound, in particular, serves as a powerful precursor for the construction of a wide range of novel heterocycles. The terminal alkyne is amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the facile introduction of molecular diversity. This guide will delve into the key synthetic strategies employing this compound and highlight the biological significance of the resulting pyridyl-substituted heterocycles.

Key Synthetic Transformations

The reactivity of the ethynyl group in this compound allows for its participation in several powerful synthetic methodologies. This section details the experimental protocols and presents quantitative data for some of the most important transformations.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions.

A Technical Guide to Exploratory Reactions of 3-Ethynylpyridine with Novel Reagents

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide serves as an in-depth technical resource on the application of modern synthetic methodologies to 3-ethynylpyridine. It provides detailed experimental protocols, quantitative data summaries, and visual workflows for key exploratory reactions, enabling the generation of novel chemical entities for applications in drug discovery, materials science, and chemical biology.

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure combines the aromatic, electron-deficient pyridine ring—a common motif in pharmaceuticals—with a highly reactive terminal alkyne. This alkyne "handle" allows for a vast array of chemical transformations, making this compound an ideal starting material for creating diverse molecular libraries. This document explores several powerful, contemporary reactions for the functionalization of this compound, focusing on methodologies that provide access to novel and complex molecular architectures. We will delve into [3+2] cycloadditions, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and palladium-catalyzed Sonogashira couplings, providing the necessary protocols and data for their practical implementation.

[3+2] Cycloaddition with Nitrones: Synthesis of Novel Isoxazolyl-Pyridines

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles.[1] Specifically, the reaction between the alkyne of this compound and a nitrone (a 1,3-dipole) provides a direct route to 3,5-disubstituted isoxazolines, which can be aromatized to isoxazoles.[2] This methodology offers a robust way to link the pyridine core to a wide variety of substituents via a stable heterocyclic linker, which is a valuable strategy in scaffold design for drug discovery.

Caption: General scheme for the [3+2] cycloaddition of this compound.

Experimental Protocol: Synthesis of 3-(2-methyl-3-phenylisoxazolin-5-yl)pyridine

This protocol is a representative example adapted from general procedures for nitrone-alkyne cycloadditions.[3][4]

-

Reagent Preparation: To a solution of N-methylhydroxylamine (1.2 eq) in anhydrous toluene, add benzaldehyde (1.0 eq). Stir the mixture at room temperature for 1 hour to generate C-phenyl-N-methylnitrone in situ.

-

Reaction Setup: To the freshly prepared nitrone solution, add this compound (1.0 eq).

-

Cycloaddition: Heat the reaction mixture to reflux (approx. 110°C) under an inert nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting materials is observed (typically 12-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired isoxazoline product.

Data Presentation: Expected Products and Characterization

The reaction can be extended to various nitrones to generate a library of isoxazolyl-pyridine derivatives.

| R¹ Group (on Nitrone) | R² Group (on Nitrone) | Product Structure | Expected Yield Range | Key Analytical Data |

| Phenyl | Methyl | 3-(2-methyl-3-phenylisoxazolin-5-yl)pyridine | 60-80% | ¹H NMR: Characteristic shifts for isoxazoline ring protons. MS: [M+H]⁺ corresponding to C₁₅H₁₄N₂O. |

| 4-Chlorophenyl | Phenyl | 3-(2-phenyl-3-(4-chlorophenyl)isoxazolin-5-yl)pyridine | 55-75% | ¹H NMR: Signals for both aromatic rings. MS: [M+H]⁺ with isotopic pattern for Cl. |

| Methyl | tert-Butyl | 3-(2-tert-butyl-3-methylisoxazolin-5-yl)pyridine | 65-85% | ¹H NMR: Characteristic singlet for tert-butyl group. MS: [M+H]⁺ corresponding to C₁₂H₁₆N₂O. |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "click chemistry," is an exceptionally efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.[5] This reaction is robust, proceeds under mild conditions, and tolerates a wide range of functional groups, making it ideal for late-stage functionalization in drug discovery and for bioconjugation. Applying this to this compound allows for its covalent linkage to virtually any molecule that can be functionalized with an azide group. Recent research has demonstrated that functionalized N-heterocyclic carbene (NHC)-based copper catalysts can achieve quantitative conversion in minutes.

References

Methodological & Application

Application Notes and Protocols for 3-Ethynylpyridine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction is celebrated for its high yields, broad scope, and the formation of only benign byproducts.[1] The CuAAC reaction specifically and reliably forms 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[2][3] The resulting triazole ring is a stable, aromatic scaffold that is increasingly utilized in drug discovery and development as a bioisostere for amide bonds and for linking molecular fragments.[4]

3-Ethynylpyridine is a valuable building block in this context, as the resulting pyridyl-substituted triazoles are of significant interest in medicinal chemistry due to the prevalence of the pyridine motif in pharmaceuticals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the pharmacokinetic and pharmacodynamic properties of the molecule. This document provides detailed application notes and experimental protocols for the use of this compound in CuAAC reactions.

Data Presentation

The following tables summarize quantitative data for CuAAC reactions involving an ethynylpyridine substrate. While specific data for this compound with a wide variety of azides is limited in the cited literature, the data for the closely related 2-ethynylpyridine provides a strong indication of the expected reactivity and yields.

Table 1: CuAAC Reaction of Ethynylpyridine with Benzyl Azide

| Entry | Alkyne | Azide | Catalyst (mol%) | Solvent | Time | Conversion (%) | Isolated Yield (%) |

| 1 | 2-Ethynylpyridine | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5) | Neat | 5 min | >98 | 95 |

Reaction conditions: azide (0.5 mmol), alkyne (0.5 mmol), and catalyst at 298 K under an argon atmosphere.

Table 2: General Yields for CuAAC Reactions with Various Azides and Alkynes

This table provides a broader overview of expected yields for CuAAC reactions under various conditions, which can be extrapolated for reactions with this compound.

| Entry | Alkyne | Azide | Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |

| 1 | Phenylacetylene | Benzyl Azide | Cu(II)-acetate (1 mol%) | Methanol | 50 °C | 4 h | 78 | |

| 2 | Ethyl Propiolate | Benzyl Azide | Cu-CANS (0.5 mol%) | Water | Room Temp. | 6 h | 95 | |

| 3 | Phenylacetylene | Phenyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5) | Neat | 298 K | 30 min | >98 | |

| 4 | 1-Octyne | Benzyl Azide | CuI/DIPEA/HOAc | N/A | N/A | N/A | High |

Experimental Protocols

The following are detailed protocols for performing CuAAC reactions with this compound. Protocol 1 is a general procedure adaptable for a wide range of azides, while Protocol 2 is specifically for bioconjugation applications.

Protocol 1: General Synthesis of 1-Substituted-4-(pyridin-3-yl)-1H-1,2,3-triazoles

This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound and a generic organic azide.

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide, phenyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent: A mixture of tert-butanol and water (1:1) or other suitable solvents like DMF or DMSO.

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas supply (optional but recommended)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O per mmol of alkyne).

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will often change color, indicating the formation of the Cu(I) catalyst.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation of an Azide-Modified Molecule with this compound

This protocol is adapted for the conjugation of a biomolecule (e.g., protein, peptide, or nucleic acid) containing an azide functionality with this compound. The use of a copper-chelating ligand like THPTA is recommended to protect the biomolecule from oxidative damage.

Materials:

-

Azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine hydrochloride (optional, to scavenge reactive byproducts)

-

Microcentrifuge tubes or other suitable reaction vessels

Procedure:

-

Reactant Mixture: In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the reaction buffer. The final concentration of the reactants will depend on the specific application, but typically ranges from 10 µM to 1 mM. A slight excess of this compound (1.2-2.0 eq) is often used.

-

Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is commonly used. Allow the premix to stand for a few minutes.

-

Reaction Initiation: Add the catalyst premix to the solution containing the biomolecule and alkyne. If using, add aminoguanidine at this stage. Finally, initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Gently mix the reaction and incubate at room temperature or 37 °C. The reaction time can vary from 30 minutes to a few hours. Protect the reaction from light if using fluorescently labeled reagents.

-

Purification: The conjugated biomolecule can be purified from the excess reagents and catalyst using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.

Mandatory Visualizations

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General experimental workflow for a CuAAC reaction with this compound.

References

- 1. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]

- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols: The Role of 3-Ethynylpyridine in Pharmaceutical Intermediate Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpyridine is a pivotal building block in medicinal chemistry, primarily utilized for the synthesis of complex pharmaceutical intermediates. Its terminal alkyne group and pyridine ring offer versatile reactivity for carbon-carbon bond formation, making it a valuable synthon in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for two significant pharmaceutical agents: Tazarotene, a topical retinoid for dermatological conditions, and Altinicline, a nicotinic acetylcholine receptor agonist investigated for neurological disorders. The protocols are based on established Sonogashira coupling reactions, a cornerstone of modern cross-coupling chemistry.

Introduction to this compound in Pharmaceutical Synthesis

This compound serves as a critical precursor in the synthesis of a variety of pharmaceutical compounds. The pyridine moiety is a common scaffold in numerous biologically active molecules, enhancing properties such as solubility and receptor binding affinity. The ethynyl group is highly versatile, readily participating in reactions such as the Sonogashira coupling, click chemistry (copper-catalyzed azide-alkyne cycloaddition), and other alkynylation reactions.

The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a particularly powerful tool for incorporating the this compound moiety into more complex molecular architectures. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base. Its functional group tolerance and mild reaction conditions make it ideal for the later stages of a synthetic route.

This report details the application of this compound and its derivatives in the synthesis of intermediates for Tazarotene and Altinicline, providing optimized protocols and quantitative data to aid in research and development.

Synthesis of a Tazarotene Intermediate

Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaged skin. A key step in its synthesis involves the Sonogashira coupling of a thiochroman derivative with a pyridine-containing fragment. While the direct use of this compound is not the final step, its core structure is part of the key nicotinate reactant. The protocol below is for a key intermediate, ethyl 6-((4,4-dimethylthiochroman-6-yl)ethynyl)nicotinate.

Quantitative Data for Tazarotene Intermediate Synthesis

| Entry | Reactant 1 | Reactant 2 | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 6-Ethynyl-4,4-dimethylthiochroman | Ethyl 6-chloronicotinate | Pd(PPh₃)₂Cl₂ / CuI | DMF | Et₃N | 50-80 | 3-6 | High | [1] |

| 2 | 4,4-dimethyl-6-ethynylthiochroman | Ethyl 6-chloronicotinate | Pd/C, PPh₃ / CuI | Toluene | K₂CO₃ | 105-115 | - | - | [2] |

Experimental Protocol: Sonogashira Coupling for Tazarotene Intermediate

This protocol details the synthesis of ethyl 6-((4,4-dimethylthiochroman-6-yl)ethynyl)nicotinate.

Materials:

-

6-Ethynyl-4,4-dimethylthiochroman

-

Ethyl 6-chloronicotinate

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-ethynyl-4,4-dimethylthiochroman (1.0 equivalent).

-

Dissolve the starting material in anhydrous DMF.

-

To the solution, add triethylamine (3-5 equivalents).

-

Add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents), and the co-catalyst, copper(I) iodide (0.01-0.03 equivalents).

-

Add ethyl 6-chloronicotinate (1.0-1.2 equivalents) to the reaction mixture.

-

Heat the mixture to 50-80 °C and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product, ethyl 6-((4,4-dimethylthiochroman-6-yl)ethynyl)nicotinate.

Tazarotene Signaling Pathway

Tazarotene is a prodrug that is converted to its active form, tazarotenic acid. Tazarotenic acid selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ. This interaction modulates gene expression, leading to the normalization of keratinocyte differentiation and proliferation, and a reduction in inflammation.

References

Application Notes and Protocols for 3-Ethynylpyridine in OLED Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-ethynylpyridine in the development of advanced materials for Organic Light-Emitting Diodes (OLEDs). While direct, extensive research on this compound for this specific application is emerging, this document extrapolates from the well-established use of pyridine-containing molecules in OLEDs to provide a foundational guide. The protocols outlined below are based on established synthesis and fabrication methodologies for similar compounds.

Introduction to this compound in OLEDs

The pyridine ring is a valuable building block for OLED materials due to its electron-deficient nature, which can facilitate electron transport and injection. The introduction of an ethynyl group at the 3-position of the pyridine ring offers a versatile handle for creating extended π-conjugated systems through reactions like the Sonogashira coupling. This functionalization allows for the tuning of photophysical and electronic properties, making this compound a promising candidate for various roles within an OLED device, including:

-

Hole Transporting Materials (HTMs): When coupled with electron-donating moieties, the pyridine core can contribute to creating materials with high triplet energy and suitable HOMO levels for efficient hole injection and transport.

-

Host Materials: The high triplet energy achievable with pyridine derivatives makes them suitable hosts for phosphorescent emitters, preventing quenching of the emissive triplet excitons.

-

Emitting Materials: As part of a larger conjugated system, the this compound unit can be incorporated into fluorescent or phosphorescent emitters, influencing the emission color and efficiency.

Potential Signaling Pathways and Device Architecture

The fundamental principle of an OLED involves the injection of electrons and holes from the cathode and anode, respectively. These charge carriers migrate through the electron transport layer (ETL) and hole transport layer (HTL) and recombine in the emissive layer (EML) to generate light. Materials derived from this compound can be strategically placed in these layers to optimize device performance.

Caption: General structure of a multilayer OLED, highlighting the potential role of this compound derivatives.

Quantitative Data Summary

While specific performance data for OLEDs incorporating this compound is limited in publicly available literature, the following table presents representative data for high-performing OLEDs that utilize pyridine-containing hole-transporting materials. This data serves as a benchmark for what could potentially be achieved with well-designed this compound-based materials. The data is based on a device with a pyrene-pyridine integrated HTM.[1]

| Device Parameter | Value |

| Maximum Luminance | 17300 cd/m² |

| Maximum Current Efficiency | 22.4 cd/A |

| External Quantum Efficiency (EQE) | 9% at 3500 cd/m² |

| HOMO Level of HTM | 5.6 eV |

| Emission Color | Dependent on the emissive layer |

Note: The performance of an OLED is highly dependent on the entire device architecture and the specific materials used in each layer.

Experimental Protocols

Synthesis of a this compound Derivative via Sonogashira Coupling

This protocol describes a general method for the synthesis of a this compound derivative by coupling 3-bromopyridine with a terminal alkyne.

Caption: General workflow for the Sonogashira coupling reaction to synthesize this compound derivatives.

Materials:

-

3-bromopyridine

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂)

-

Copper(I) iodide (CuI)

-

Ligand (e.g., triphenylphosphine, PPh₃)

-

Base (e.g., triethylamine (Et₃N))

-

Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 4-10 mol%).

-

Add the ligand if required by the chosen catalyst (e.g., 5 mol% PPh₃).

-

Add the anhydrous, degassed solvent (e.g., a mixture of THF and Et₃N).

-

To the stirred solution, add the terminal alkyne (1.1-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to the desired temperature (typically between 60 °C and 100 °C) and stir for the required time (typically 3-16 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Fabrication of a Multilayer OLED via Spin Coating and Thermal Evaporation

This protocol outlines the fabrication of a standard multilayer OLED device. The synthesized this compound derivative could be incorporated into the HTL or EML.

Caption: Step-by-step workflow for the fabrication of a multilayer OLED device.

Materials and Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

-

Hole Transport Layer (HTL) material (e.g., synthesized this compound derivative)

-

Emissive Layer (EML) materials (host and dopant)

-

Electron Transport Layer (ETL) material

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

-

Solvents for cleaning (e.g., deionized water, acetone, isopropanol)

-

Solvents for dissolving organic materials (e.g., chlorobenzene, toluene)

-

Spin coater

-

Hotplate

-

High-vacuum thermal evaporation system

-

Glovebox (for processing air-sensitive materials)

-

Device characterization equipment (source meter, photometer, spectrometer)

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the ITO surface with oxygen plasma to improve its work function and promote adhesion of the subsequent layer.

-

-

Hole Injection Layer (HIL) Deposition:

-

In a clean environment (e.g., a glovebox), spin-coat a thin layer of PEDOT:PSS onto the ITO substrate.

-

Anneal the substrate on a hotplate to remove residual solvent.

-

-

Hole Transport Layer (HTL) Deposition:

-

Dissolve the synthesized this compound-based HTM in a suitable organic solvent.

-

Spin-coat the HTL solution on top of the HIL.

-

Anneal the substrate to remove the solvent.

-

-

Thermal Evaporation of Subsequent Layers:

-

Transfer the substrate to a high-vacuum thermal evaporation chamber.

-

Sequentially deposit the Emissive Layer (EML) (co-evaporation of host and dopant), Electron Transport Layer (ETL), Electron Injection Layer (EIL) (e.g., a thin layer of LiF), and the metal Cathode (e.g., aluminum) through a shadow mask to define the active area of the device.

-

-

Encapsulation and Characterization:

-

Encapsulate the device using a UV-curable epoxy and a cover glass to protect the organic layers from degradation by oxygen and moisture.

-

Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency of the fabricated OLED.

-

Conclusion

This compound stands as a promising and versatile building block for the development of novel materials for OLED applications. Its electron-accepting pyridine core and the reactive ethynyl group allow for the strategic design and synthesis of materials with tailored electronic and photophysical properties. While more targeted research is needed to fully elucidate its potential, the established success of pyridine-containing materials in high-performance OLEDs provides a strong rationale for the further exploration of this compound in this exciting field of materials science. The protocols provided herein offer a solid foundation for researchers to begin synthesizing and testing these next-generation OLED materials.

References

Application Notes and Protocols for 3-Ethynylpyridine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyridine is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The presence of the reactive ethynyl group allows for facile modification through various chemical reactions, most notably Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This enables the generation of libraries of novel derivatives for screening against various biological targets. Derivatives of this compound have demonstrated promising activity in several therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.

These application notes provide an overview of the key applications of this compound derivatives, supported by quantitative data and detailed experimental protocols for their synthesis and biological evaluation.

Applications in Medicinal Chemistry

Anticancer Agents

Pyridine-based compounds are integral to the development of novel anticancer therapeutics. The this compound core can be elaborated to generate potent inhibitors of various protein kinases, enzymes that are often dysregulated in cancer.

Mechanism of Action: Many pyridine derivatives function as ATP-competitive inhibitors of protein kinases, such as PI3K, Akt, and mTOR, which are crucial components of signaling pathways that regulate cell proliferation, survival, and apoptosis. By binding to the ATP-binding pocket of these kinases, the inhibitors block their catalytic activity, leading to the downregulation of downstream signaling and ultimately inducing cancer cell death. Some pyridine derivatives have also been shown to inhibit Pim-1 kinase, which is involved in cell survival and proliferation.[1]

Quantitative Data Summary:

The following table summarizes the in vitro cytotoxic activity of various pyridine derivatives against a panel of human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Id | 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon) | >100 (PDE3A inhibition IC50 = 27 µM) | |

| Ii | 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon) | 3 | |

| 3a | 2,4-dichloro-pyridothienopyrimidine | HepG2 (Liver) | 2.31 | [2] |

| 3a | 2,4-dichloro-pyridothienopyrimidine | MCF-7 (Breast) | 7.24 | |

| 5a | Pyridothienopyrimidine | HepG2 (Liver) | 1.17 | |

| 5a | Pyridothienopyrimidine | MCF-7 (Breast) | 1.95 | |

| 9b | Pyridothienopyrimidine | HepG2 (Liver) | 2.79 | |

| 9b | Pyridothienopyrimidine | MCF-7 (Breast) | 2.11 | |

| 7h | 3-Cyanopyridine | MCF-7 (Breast) | 1.89 | |

| 8f | 3-Cyanopyridine | MCF-7 (Breast) | 1.69 | |

| 12 | Pyridine-based | MCF-7 (Breast) | 0.5 | |

| 12 | Pyridine-based | HepG2 (Liver) | 5.27 |

Neuroprotective Agents

Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-Hydroxypyridine derivatives, which can be synthesized from this compound precursors, have shown promise as neuroprotective agents due to their antioxidant and anti-inflammatory properties.

Mechanism of Action: The neuroprotective effects of these compounds are believed to be mediated through the scavenging of reactive oxygen species (ROS), chelation of iron (which can catalyze the formation of ROS), and modulation of inflammatory pathways, such as the NF-κB signaling cascade. Studies in animal models of intracerebral hemorrhage have shown that 3-hydroxypyridine derivatives can reduce neurological deficits and signs of neurodegeneration.

Preclinical Data Summary:

| Compound Class | Animal Model | Key Findings | Reference |

| 3-Hydroxypyridine derivatives | Carrageenan-induced paw edema in rats | Significant anti-inflammatory activity | |

| 3-Hydroxypyridine derivatives | Croton oil-induced ear edema in mice | Significant anti-inflammatory activity | |

| 3-Hydroxypyridine derivatives | Intracerebral hemorrhage in rats | Improved survival and reduced pathological signs |

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine derivatives have been explored for their antibacterial and antifungal activities. The this compound scaffold can be utilized to synthesize novel compounds with potent antimicrobial properties.

Mechanism of Action: The precise mechanisms of action for many antimicrobial pyridine derivatives are still under investigation, but they are thought to involve the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane.

Quantitative Data Summary:

The following table summarizes the in vitro antimicrobial activity of various pyridine derivatives.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 17d | Pyridine-imidazo[2,1-b]thiadiazole | S. aureus | 0.5 | |

| 17a | Pyridine-imidazo[2,1-b]thiadiazole | Candida albicans | 8 | |

| 17d | Pyridine-imidazo[2,1-b]thiadiazole | Candida albicans | 8 | |

| 21b | 3-(Pyridine-3-yl)-2-oxazolidinone | S. aureus | 2 | |

| 21d | 3-(Pyridine-3-yl)-2-oxazolidinone | S. aureus | 2 | |

| 21e | 3-(Pyridine-3-yl)-2-oxazolidinone | S. aureus | 2 | |

| 21f | 3-(Pyridine-3-yl)-2-oxazolidinone | S. aureus | 2 | |

| 14 | Pyrido[2,3-d]pyrimidine | Aspergillus niger | 1.95 | |

| 14 | Pyrido[2,3-d]pyrimidine | Candida albicans | 1.95 |

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives via Sonogashira Coupling

This protocol describes the synthesis of a 3-alkynylpyridine derivative from a 3-bromopyridine precursor and a terminal alkyne.

Materials:

-

3-Bromopyridine derivative (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

-

Triphenylphosphine (PPh₃) (5.0 mol%)

-

Copper(I) iodide (CuI) (5.0 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask and other standard glassware

-

Nitrogen or Argon gas supply

-

Magnetic stirrer and heating mantle

-

Ethyl acetate, water, brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-